5-Methoxy-2-(prop-2-en-1-yl)benzoic acid
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Overview
Description
5-Methoxy-2-(prop-2-en-1-yl)benzoic acid is an organic compound with a unique structure that includes a methoxy group and a prop-2-en-1-yl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxybenzoic acid with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(prop-2-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The prop-2-en-1-yl group can be reduced to a propyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 5-methoxy-2-(propyl)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-(prop-2-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(prop-2-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxy and prop-2-en-1-yl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid:
5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Contains a chloro and prop-2-yn-1-yl group, differing in the functional groups attached to the benzoic acid core.
Uniqueness
5-Methoxy-2-(prop-2-en-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a prop-2-en-1-yl group, which confer distinct chemical and biological properties
Properties
CAS No. |
61436-79-1 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-methoxy-2-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-6-9(14-2)7-10(8)11(12)13/h3,5-7H,1,4H2,2H3,(H,12,13) |
InChI Key |
FVZGJYFKDFBFGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=C)C(=O)O |
Origin of Product |
United States |
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